molecular formula C19H20O4 B5553584 3,4-dimethylphenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

3,4-dimethylphenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No.: B5553584
M. Wt: 312.4 g/mol
InChI Key: UHEBNJDZLFKQLT-JXMROGBWSA-N
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Description

3,4-Dimethylphenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound features a conjugated system with both aromatic and aliphatic components, making it potentially interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethylphenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate typically involves esterification reactions. One common method is the reaction of 3,4-dimethylphenol with 3,4-dimethoxyphenylacetic acid in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as p-toluenesulfonic acid (PTSA) can be used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a precursor in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, esters like this one are often studied for their potential as enzyme inhibitors or substrates in enzymatic reactions.

Medicine

Industry

In the industrial sector, esters are widely used as solvents, plasticizers, and in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In general, esters can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The aromatic rings may participate in π-π stacking interactions, while the ester group can undergo hydrolysis in the presence of esterases.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dimethoxyphenylacetate: Similar ester functionality but with a different aromatic substitution pattern.

    Ethyl 3,4-dimethylphenylpropanoate: Similar aromatic substitution but with a different ester group.

Properties

IUPAC Name

(3,4-dimethylphenyl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-13-5-8-16(11-14(13)2)23-19(20)10-7-15-6-9-17(21-3)18(12-15)22-4/h5-12H,1-4H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEBNJDZLFKQLT-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)C=CC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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